tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate
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Overview
Description
tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, a bromine atom, a chlorine atom, and an ethyl group attached to a benzyl carbamate structure. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like DMF or acetonitrile; temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution Reactions: Azides, thiocyanates, and substituted amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and protein interactions. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups make it suitable for the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(3-bromopropyl)carbamate: Another brominated carbamate with different reactivity due to the propyl group.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: A structurally related compound with an additional phenoxy group.
Uniqueness: tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, which provides distinct reactivity and selectivity in chemical reactions. Its combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-5-17(13(18)19-14(2,3)4)9-10-7-6-8-11(15)12(10)16/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOZBGHAHRTKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)Br)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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